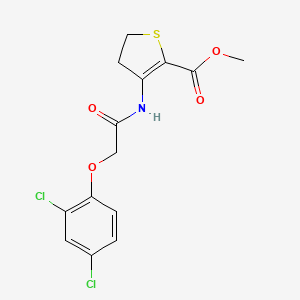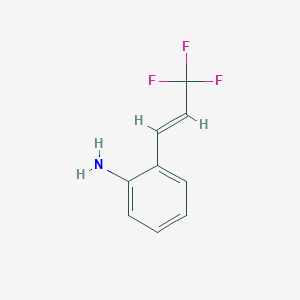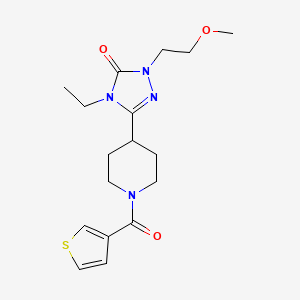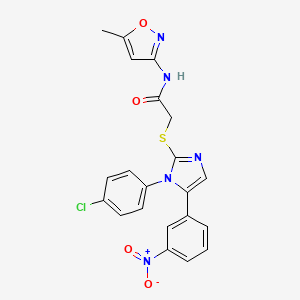![molecular formula C21H18ClFN4O2 B3007586 N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1189430-98-5](/img/structure/B3007586.png)
N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide" is a chemically synthesized molecule that appears to be related to a class of compounds designed to act as inflammation inhibitors or antiallergic agents. Although the exact compound is not described in the provided papers, similar compounds with modifications on the indole ring and propanamide chain have been synthesized and evaluated for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification by condensation with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide. These methods are used to create a variety of indole-based compounds with potential anti-inflammatory and antiallergic properties .
Molecular Structure Analysis
The molecular structure of related compounds includes an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. Modifications at specific positions on the indole ring, such as N(1) and C(5), as well as variations in the propanamide chain, are key to the pharmacological activity of these molecules. The presence of a pyridinyl(methyl) group and various halogen substitutions, such as chloro and fluoro groups, are also significant for the activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing the desired functional groups and achieving the correct molecular architecture for biological activity. The indolization process forms the core indole structure, while the Japp-Klingemann reaction is typically used to introduce an aldehyde group into the molecule. The final amidification step links the indole moiety with the pyridine ring through an amide bond, which is essential for the biological activity of these compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, which is likely to be influenced by the presence of halogen substituents and the amide functional group. The molecular weight, boiling and melting points, and stability of the compound would also be important for its pharmacological application. The potency of these compounds in various biological assays, such as the TPA-induced mouse ear swelling assay and the ovalbumin-induced histamine release assay, indicates their potential efficacy as anti-inflammatory and antiallergic agents .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Pyrimido[5,4-b]indole Derivatives : Research by Shestakov et al. (2009) explored the synthesis of 5H-pyrimido[5,4-b]indole derivatives, a category to which the compound belongs. This study detailed the formation of these derivatives through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides (Shestakov et al., 2009).
Structural Analysis of Similar Compounds : Ivashchenko et al. (2019) conducted a study on a structurally similar compound, focusing on its synthesis and X-ray crystal structure. The research provided insights into the electronic and spatial structure of these biologically active molecules (Ivashchenko et al., 2019).
Pharmacological and Biological Activities
Antiallergic Properties : Menciu et al. (1999) explored N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, closely related to the compound , for their antiallergic properties. This research highlighted the potential of these compounds in developing novel antiallergic treatments (Menciu et al., 1999).
Antiviral Activity : A study by Monteagudo et al. (2007) on a compound with a similar structure focused on its metabolism and potential as an HIV integrase inhibitor. This research provides a basis for understanding how similar compounds might be utilized in antiviral therapies (Monteagudo et al., 2007).
Anti-inflammatory Applications : Gallard et al. (2003) investigated N-Pyridinyl(methyl)-N1-substituted-3-indolepropanamides for their anti-inflammatory activity. The findings from this study could suggest potential anti-inflammatory applications for structurally similar compounds (Gallard et al., 2003).
Antimicrobial and Anticancer Evaluation : Kumar et al. (2014) conducted research on indole and indazole derivatives, assessing their antimicrobial and anticancer potential. This study could indicate similar applications for the compound (Kumar et al., 2014).
Propriétés
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2/c1-12-2-5-17-14(8-12)19-20(26-17)21(29)27(11-25-19)7-6-18(28)24-10-13-3-4-16(23)15(22)9-13/h2-5,8-9,11,26H,6-7,10H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAMDIFKEOJJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)



![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)




